molecular formula C7H9F3LiNO2 B2630467 Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate CAS No. 2309458-19-1

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate

Cat. No.: B2630467
CAS No.: 2309458-19-1
M. Wt: 203.09
InChI Key: LLEKFDCCDDHHIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is a chemical compound with the molecular formula C7H10F3NO2Li It is a lithium salt of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid

Scientific Research Applications

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate typically involves the reaction of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: A simple lithium salt used in various chemical reactions.

    2,2,2-Trifluoroethyl acetate: A fluorinated compound with applications in organic synthesis.

    Azetidine derivatives: Compounds containing the azetidine ring, studied for their biological activities.

Uniqueness

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is unique due to the presence of both lithium and trifluoroethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.Li/c8-7(9,10)4-11-2-5(3-11)1-6(12)13;/h5H,1-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEKFDCCDDHHIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CN1CC(F)(F)F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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